molecular formula C27H29ClN2O2 B11046309 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B11046309
M. Wt: 449.0 g/mol
InChI Key: AVRJTFYNNVEQIR-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, chlorophenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the quinoline core, followed by the introduction of the chlorophenyl and dimethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.

Scientific Research Applications

4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione
  • 4-(2,4-dimethylphenyl)-1-phenyl-1,3-dihydro-imidazole-2-thione
  • 4-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-5-ethyl-1H-imidazole-2-thiol hydrobromide

Uniqueness

4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and the quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H29ClN2O2

Molecular Weight

449.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C27H29ClN2O2/c1-15-6-11-20(16(2)12-15)30-26(32)23-17(3)29-21-13-27(4,5)14-22(31)25(21)24(23)18-7-9-19(28)10-8-18/h6-12,24,29H,13-14H2,1-5H3,(H,30,32)

InChI Key

AVRJTFYNNVEQIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C)C

Origin of Product

United States

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